molecular formula C23H20N6O4S B4599018 N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE

N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4599018
M. Wt: 476.5 g/mol
InChI Key: ITHPJRLXRMOBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as pyrazole, isoxazole, and methoxyphenyl

Scientific Research Applications

N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and isoxazole rings, followed by their functionalization and coupling. Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrazino and carbothioyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the carbonyl groups would produce alcohols.

Mechanism of Action

The mechanism of action of N4-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-2-(2-(3-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
  • N-(2-(5-(4-METHOXYPHENYL)-2-(PYRIDIN-2-YL)-1H-IMIDAZOL-4-YL)ETHYL)-4-PENTYLBENZENESULFONAMIDE

Uniqueness

N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O4S/c1-13-19(20(29-33-13)15-6-4-3-5-7-15)22(31)24-23(34)28-27-21(30)18-12-17(25-26-18)14-8-10-16(32-2)11-9-14/h3-12H,1-2H3,(H,25,26)(H,27,30)(H2,24,28,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHPJRLXRMOBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
N~4~-[(2-{[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE

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